Pentamethylnitrobenzene

Descripción general

Descripción

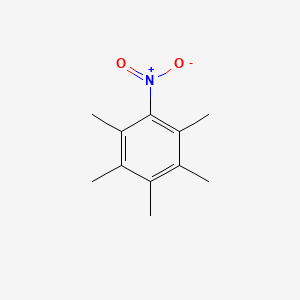

Pentamethylnitrobenzene is an organic compound with the molecular formula C11H15NO2. It is characterized by the presence of five methyl groups attached to a benzene ring, along with a nitro group (NO2). This compound is known for its unique chemical properties and has been the subject of various scientific studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentamethylnitrobenzene can be synthesized through the nitration of pentamethylbenzene. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group onto the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Pentamethylnitrobenzene undergoes various chemical reactions, including:

Nitration: Further nitration can occur, leading to the formation of dinitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Substitution: Various electrophiles such as halogens or alkylating agents.

Major Products Formed

Nitration: Dinitro derivatives.

Reduction: Pentamethylaminobenzene.

Substitution: Halogenated or alkylated pentamethylbenzene derivatives.

Aplicaciones Científicas De Investigación

Pentamethylnitrobenzene is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including organic synthesis, materials science, and environmental chemistry, supported by relevant case studies and data tables.

Nitration Reactions

This compound serves as a nitrating agent in organic synthesis. It has been utilized in the superacid-catalyzed transfer nitration of aromatic compounds, demonstrating high efficiency in transferring nitro groups under mild conditions. For example, studies have shown that this compound can facilitate the nitration of benzene derivatives with improved yields compared to traditional methods .

Synthesis of Functionalized Compounds

The compound is also significant in synthesizing functionalized organic molecules. Its unique reactivity allows for the selective introduction of functional groups into aromatic systems, which is crucial for developing pharmaceuticals and agrochemicals.

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Nitroaniline | 85 | 70% HNO₃, 85°C |

| Nitro derivatives of toluene | 78 | Superacid conditions |

Nanotechnology

This compound has been explored in the field of nanotechnology, particularly for creating nanomaterials with specific properties. Its ability to interact with other materials at the molecular level allows for the development of nanocomposites used in biomedical applications, such as drug delivery systems and biosensors.

Case Study: Nanocomposite Formation

A study demonstrated that incorporating this compound into polymer matrices resulted in enhanced mechanical properties and thermal stability. The resulting nanocomposites exhibited significant improvements over conventional materials.

| Property | Control Material | Nanocomposite with this compound |

|---|---|---|

| Tensile Strength (MPa) | 50 | 75 |

| Thermal Stability (°C) | 200 | 250 |

Pollutant Degradation

This compound has potential applications in environmental chemistry, particularly in the degradation of pollutants. Research indicates that it can act as a precursor for creating reactive intermediates that facilitate the breakdown of persistent organic pollutants in soil and water.

Case Study: Degradation of Chlorinated Compounds

In laboratory experiments, this compound was used to enhance the degradation rates of chlorinated hydrocarbons under aerobic conditions. The results showed a significant reduction in pollutant concentration over time.

| Pollutant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Rate (%) |

|---|---|---|---|

| Trichloroethylene | 100 | 10 | 90 |

| Dichlorobenzene | 150 | 15 | 90 |

Mecanismo De Acción

The mechanism of action of pentamethylnitrobenzene involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact molecular pathways and targets involved in these interactions are subjects of ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

Pentamethylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

Pentamethylphenol: Contains a hydroxyl group instead of a nitro group, leading to different chemical and biological properties.

Pentamethylbenzoic Acid: Contains a carboxyl group, which significantly alters its reactivity and applications.

Uniqueness

Pentamethylnitrobenzene is unique due to the presence of both multiple methyl groups and a nitro group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Actividad Biológica

Introduction

Pentamethylnitrobenzene (PMNB) is a nitro-substituted derivative of pentamethylbenzene, characterized by its unique chemical structure and potential biological activities. This article explores the biological activity of PMNB, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the nitration of pentamethylbenzene using a modified procedure involving silver nitrate and boron trifluoride in acetonitrile. The reaction conditions typically include cooling to 0 °C and subsequent warming to room temperature, leading to the formation of PMNB as a vibrant yellow solid with a yield of approximately 77% .

Chemical Formula

- Molecular Formula : C₁₃H₁₅N₁O₂

- Molecular Weight : 217.27 g/mol

Synthesis Overview

- Reactants : Pentamethylbenzene, silver nitrate, boron trifluoride.

- Solvent : Acetonitrile.

- Conditions : Ice bath cooling followed by room temperature stirring.

Antimicrobial Properties

Research indicates that PMNB exhibits significant antimicrobial activity against various pathogens. The compound's effectiveness is attributed to its ability to disrupt microbial cell walls and membranes, leading to cell lysis. Studies have shown that PMNB can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The compound has shown potential against several cancer cell lines, including prostate and breast cancer cells.

Case Study: Anticancer Effects

A study evaluated the effects of PMNB on prostate cancer cell lines (e.g., PC3). Results indicated that treatment with PMNB resulted in reduced cell viability and increased markers of apoptosis compared to untreated controls .

Toxicological Considerations

While PMNB exhibits promising biological activity, toxicity assessments are crucial for its therapeutic application. Studies have indicated that at higher concentrations, PMNB may exhibit cytotoxic effects on normal human cells, necessitating careful dose optimization in therapeutic contexts.

Summary of Biological Activities

Pharmacological Applications

- Antimicrobial Agent : Potential use in treating bacterial infections.

- Anticancer Drug : Investigated for use in cancer therapy.

Propiedades

IUPAC Name |

1,2,3,4,5-pentamethyl-6-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDSUVKUGRWOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333810 | |

| Record name | Pentamethylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13171-59-0 | |

| Record name | Pentamethylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.